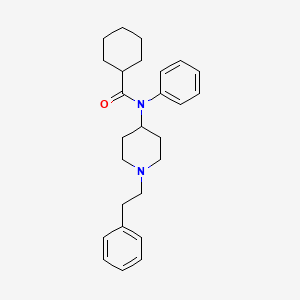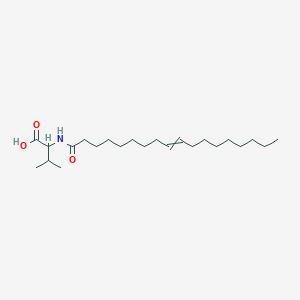![molecular formula C27H26N2O4 B10776050 2-[5-[cyclopropylmethyl(1,2-dihydroacenaphthylen-5-yl)amino]-3-methoxypyridine-2-carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B10776050.png)
2-[5-[cyclopropylmethyl(1,2-dihydroacenaphthylen-5-yl)amino]-3-methoxypyridine-2-carbonyl]cyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Example 36 [WO2016177845] is a synthetic organic compound that belongs to the class of leukotriene C4 synthase inhibitors. This compound is particularly noted for its potential therapeutic applications in treating respiratory diseases and inflammation . Leukotriene C4 synthase inhibitors are known to block the synthesis of leukotriene C4 and cysteinyl leukotrienes, which are involved in inflammatory responses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Example 36 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
Formation of the Core Structure: The core structure is synthesized through a series of reactions involving cyclopropylmethyl and 1,2-dihydroacenaphthylen-5-ylamine.
Functional Group Introduction: Methoxypyridine and cyclopropane-1-carboxylic acid groups are introduced through specific reaction conditions, including the use of reagents like methanol and acetic acid.
Industrial Production Methods
Industrial production of Example 36 follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and high-purity reagents to ensure consistency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Example 36 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols).
Major Products Formed
The major products formed from these reactions include various derivatives of Example 36, which can have different biological activities and properties.
Wissenschaftliche Forschungsanwendungen
Example 36 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of leukotriene C4 synthase inhibitors.
Biology: Investigated for its role in modulating inflammatory pathways and its effects on leukotriene synthesis.
Medicine: Explored as a potential therapeutic agent for treating respiratory diseases, such as asthma and chronic obstructive pulmonary disease.
Wirkmechanismus
The mechanism of action of Example 36 involves the inhibition of leukotriene C4 synthase, an enzyme responsible for the synthesis of leukotriene C4. By blocking this enzyme, Example 36 reduces the production of leukotriene C4 and cysteinyl leukotrienes, which are mediators of inflammation. This inhibition leads to a decrease in inflammatory responses, making it a potential therapeutic agent for inflammatory diseases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Leukotriene C4 Synthase Inhibitors: Other compounds in this class include MK-886 and zileuton.
Anti-inflammatory Agents: Compounds like ibuprofen and naproxen also exhibit anti-inflammatory properties but through different mechanisms.
Uniqueness
Example 36 is unique due to its specific inhibition of leukotriene C4 synthase, which directly targets the synthesis of leukotrienes involved in inflammation. This specificity makes it a promising candidate for treating diseases where leukotriene-mediated inflammation is a key factor .
Eigenschaften
Molekularformel |
C27H26N2O4 |
|---|---|
Molekulargewicht |
442.5 g/mol |
IUPAC-Name |
2-[5-[cyclopropylmethyl(1,2-dihydroacenaphthylen-5-yl)amino]-3-methoxypyridine-2-carbonyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C27H26N2O4/c1-33-23-11-18(13-28-25(23)26(30)20-12-21(20)27(31)32)29(14-15-5-6-15)22-10-9-17-8-7-16-3-2-4-19(22)24(16)17/h2-4,9-11,13,15,20-21H,5-8,12,14H2,1H3,(H,31,32) |
InChI-Schlüssel |
FQHWQFIPEVBFKT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(N=CC(=C1)N(CC2CC2)C3=CC=C4CCC5=C4C3=CC=C5)C(=O)C6CC6C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,3S)-6'-methyl-3-phenylspiro[oxirane-2,7'-quinazolino[3,2-a][1,4]benzodiazepine]-5',13'-dione](/img/structure/B10775969.png)
![(11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoate](/img/structure/B10775977.png)

![(1R,2R,4R,12R,13S)-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol](/img/structure/B10775995.png)
![(15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl) 2-(cyclohexanecarbonylamino)propanoate](/img/structure/B10775996.png)

![[(5R,13S,14R,15R)-15-hydroxy-5-methoxy-14,16-dimethyl-3,22,24-trioxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20-hexaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate](/img/structure/B10776009.png)
![N-Methyl-N-[1-[4-(2-Methylpyrazol-3-Yl)phthalazin-1-Yl]piperidin-4-Yl]-4-Nitro-2-(Trifluoromethyl)benzamide](/img/structure/B10776016.png)
![(5Z,16Z)-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol](/img/structure/B10776029.png)
![3-fluoro-N-[(Z)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylideneamino]benzamide;methane](/img/structure/B10776037.png)

![[(1S,2R,3S,5S,6S,16Z,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoate](/img/structure/B10776057.png)
![2-[[4-Methyl-5-[[3-[[3-[[2-methyl-5-[(1,3,7-trisulfonaphthalen-2-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]cyclohexa-2,5-diene-1-carbonyl]amino]cyclohexa-2,4-diene-1-carbonyl]amino]naphthalene-1,3,7-trisulfonic acid](/img/structure/B10776062.png)
![[(6E,8E,10Z,16E)-15-Hydroxy-5-methoxy-14,16-dimethyl-3,22,24-trioxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20-hexaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate](/img/structure/B10776074.png)
